molecular formula C13H16ClF3N2O2 B3036289 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide CAS No. 339099-94-4

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide

Cat. No.: B3036289
CAS No.: 339099-94-4
M. Wt: 324.72 g/mol
InChI Key: MAQDAOLYPDYJSP-UHFFFAOYSA-N
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Description

This compound features a pyridine ring substituted with a chlorine atom at position 3 and a trifluoromethyl group at position 3. The pyridine core is linked to a propanamide moiety, where the amide nitrogen is further substituted with a 3-methoxypropyl group. Key structural attributes include:

  • Electron-withdrawing groups (Cl, CF₃) on the pyridine ring, which enhance electrophilic reactivity and influence binding to biological targets.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methoxypropyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O2/c1-21-6-2-5-18-12(20)4-3-11-10(14)7-9(8-19-11)13(15,16)17/h7-8H,2-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQDAOLYPDYJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CCC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, including cyclization and substitution reactions.

    Introduction of Substituents: Chlorine and trifluoromethyl groups are introduced to the pyridine ring using reagents such as chlorinating agents and trifluoromethylating agents.

    Amide Formation: The final step involves the formation of the amide bond by reacting the substituted pyridine with 3-methoxypropylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compounds sharing the 3-chloro-5-(trifluoromethyl)pyridine core but differing in substituents include:

  • 3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine (): Key Difference: The pyridine nitrogen is substituted with an amine group connected to a sulfolane-derived methylene (1,1-dioxothiolan-3-yl).
  • 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanoethyl)-N-phenylpropanamide (): Key Difference: A sulfanyl (S-) bridge connects the pyridine to a propanamide with N-cyanoethyl and N-phenyl substituents.

Amide Side Chain Modifications

Variations in the amide side chain significantly alter physicochemical and pharmacokinetic properties:

  • 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide (): Key Difference: The amide is replaced with a chloroacetamide group, and the side chain includes an aminoethyl spacer. Implications: The chloroacetamide is highly reactive, likely conferring alkylating activity, which could lead to nonspecific toxicity. This contrasts with the target compound’s inert methoxypropyl group .
  • 3-Chloro-N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]propanamide (): Key Difference: The pyridine core is replaced with a phenyl ring bearing a piperidinylsulfonyl group.

Heterocyclic Additions

  • N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide ():
    • Key Difference : An oxadiazole ring replaces the pyridine core, linked to a trifluoromethylphenyl group.
    • Implications : The oxadiazole’s aromaticity and electron-deficient nature may enhance binding to enzymes like cyclooxygenase, but the rigid structure could limit conformational flexibility .

Biological Activity

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C14H16ClF3N2O2
  • CAS Number: [insert CAS number here]
  • Molecular Weight: [insert molecular weight here]

The biological activity of this compound has been primarily studied in the context of its anticancer properties. The mechanisms identified include:

  • DNA Intercalation: Similar to other compounds with flat structural fragments, it is hypothesized that this compound may intercalate into DNA, disrupting replication and transcription processes .
  • Inhibition of Cell Proliferation: Studies have shown that the compound exhibits significant antiproliferative activity against various cancer cell lines, particularly pancreatic cancer cells .

Anticancer Activity

A series of experiments were conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)Reference
BxPC-3 (Pancreatic)0.051
Panc-1 (Pancreatic)0.066
WI38 (Normal Fibroblast)0.36

Case Studies

  • Study on Pancreatic Cancer Cells:
    • In vitro studies demonstrated that the compound significantly reduced cell viability in pancreatic cancer cell lines BxPC-3 and Panc-1 with IC50 values of 0.051 µM and 0.066 µM, respectively. This indicates a strong selective toxicity towards cancer cells compared to normal cells .
  • Mechanistic Insights:
    • Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through activation of caspase pathways, although specific pathways remain to be fully elucidated .

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via a multi-step nucleophilic acyl substitution reaction. A typical approach involves:

Coupling Reaction: Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinepropanoic acid with 3-methoxypropylamine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under inert conditions .

Purification: Post-reaction, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from a solvent mixture (e.g., ethanol/water) to remove unreacted starting materials .

Purity Validation: High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Basic: Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:
Key techniques include:

  • Spectroscopic Analysis:
    • 1H/13C NMR: To confirm the presence of the pyridinyl, trifluoromethyl, and methoxypropyl groups .
    • FT-IR: For identifying amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Chromatography:
    • HPLC: Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Thermal Analysis:
    • Differential Scanning Calorimetry (DSC): Determines melting points and thermal stability (e.g., decomposition >111°C observed in related amides) .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In Vitro Fungicidal Assays:
    • Succinate Dehydrogenase Inhibition (SDHI): Measure IC₅₀ values using mitochondrial extracts from Fusarium spp. or Botrytis cinerea, as seen in structurally related SDH inhibitors .
    • Mycelial Growth Inhibition: Plate-based assays with agar diffusion methods to assess suppression of fungal growth at varying concentrations (e.g., 0.1–100 µM) .
  • Antibacterial Screening:
    • MIC Determination: Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains via broth microdilution .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Variation:
    • Pyridinyl Modifications: Replace the trifluoromethyl group with halogens (Cl, Br) or methoxy groups to evaluate changes in lipophilicity and target binding .
    • Amide Chain Alterations: Test shorter (ethoxypropyl) or bulkier (cyclohexylmethoxy) substituents to assess steric effects on enzyme inhibition .
  • Quantitative SAR (QSAR):
    • Use computational tools (e.g., molecular docking) to predict binding affinities to SDH or bacterial AcpS-PPTase enzymes .
  • Biological Validation: Compare modified analogs against parent compound in SDHI and antibacterial assays .

Advanced: What experimental strategies elucidate the compound’s mechanism of action?

Methodological Answer:

  • Target Identification:
    • Enzyme Inhibition Assays: Directly measure inhibition of SDH (fungicidal) or AcpS-PPTase (antibacterial) using purified enzymes and NADH oxidation kinetics .
    • Isothermal Titration Calorimetry (ITC): Quantify binding constants (Kd) between the compound and target enzymes .
  • Pathway Analysis:
    • Metabolomics: Profile changes in tricarboxylic acid (TCA) cycle intermediates in treated fungal cultures via LC-MS .
    • Transcriptomics: RNA-seq to identify bacterial genes (e.g., fatty acid biosynthesis) downregulated post-treatment .

Advanced: How should researchers address contradictory data on this compound’s efficacy across studies?

Methodological Answer:

  • Standardized Protocols:
    • Uniform Assay Conditions: Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize variability .
  • Comparative Studies:
    • Cross-Species Testing: Evaluate efficacy against multiple fungal/bacterial strains to identify species-specific responses .
  • Data Reproduibility:
    • Independent Validation: Replicate key findings in separate labs using identical compound batches and protocols .
  • Meta-Analysis:
    • Statistically aggregate data from peer-reviewed studies to identify trends (e.g., higher SDHI activity in acidic environments) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N-(3-methoxypropyl)propanamide

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